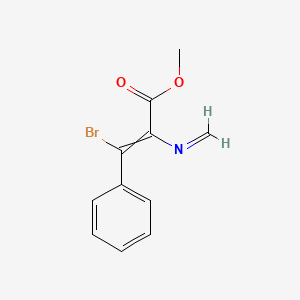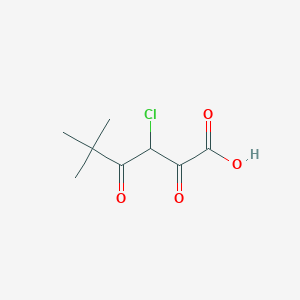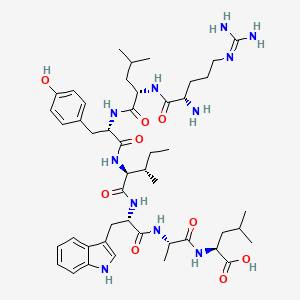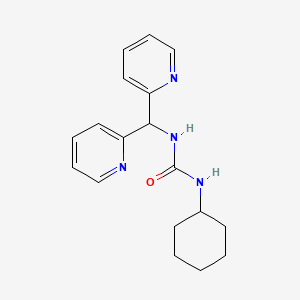
Methyl 3-bromo-2-(methylideneamino)-3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-2-(methylideneamino)-3-phenylprop-2-enoate is an organic compound with a complex structure that includes a bromine atom, a methylideneamino group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-(methylideneamino)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the methylideneamino group. The reaction conditions often require the use of solvents like methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 3-bromo-2-(methylideneamino)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the double bond.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
科学的研究の応用
Methyl 3-bromo-2-(methylideneamino)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-bromo-2-(methylideneamino)-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the methylideneamino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- Methyl 3-bromo-2-(bromomethyl)propionate
- Methyl 3-bromo-2-iodobenzoate
- 3-Bromo-2-methylpropene
Uniqueness
Methyl 3-bromo-2-(methylideneamino)-3-phenylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
620536-22-3 |
|---|---|
分子式 |
C11H10BrNO2 |
分子量 |
268.11 g/mol |
IUPAC名 |
methyl 3-bromo-2-(methylideneamino)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H10BrNO2/c1-13-10(11(14)15-2)9(12)8-6-4-3-5-7-8/h3-7H,1H2,2H3 |
InChIキー |
OHMIZYUDUOLUHJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=C(C1=CC=CC=C1)Br)N=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)


![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)


![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
![5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B14227073.png)

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)

![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
